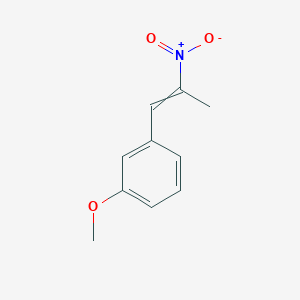

1-Methoxy-3-(2-nitroprop-1-enyl)benzene

Vue d'ensemble

Description

1-Methoxy-3-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, characterized by the presence of a methoxy group (-OCH3) and a nitropropenyl group (-CH=CHNO2) attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methoxy-3-propenylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitropropenyl derivative .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, scaled up to accommodate larger quantities. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 1-methoxy-3-(2-amino-1-propenyl)benzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Physical Properties

- Molecular Weight: 193.202 g/mol

- Melting Point: 45 °C

- Boiling Point: 310.4 °C at 760 mmHg

- Density: 1.156 g/cm³

- LogP (Partition Coefficient): 2.85590

Chemical Behavior

1-Methoxy-3-(2-nitroprop-1-enyl)benzene can undergo various chemical reactions, including:

- Oxidation: The nitro group can be oxidized to form nitroso derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents.

- Substitution Reactions: The methoxy group can be substituted by other nucleophiles under suitable conditions.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new chemical entities due to its unique functional groups that allow for diverse reactivity patterns.

Biology

Research has demonstrated potential biological activity of this compound, particularly in antibacterial applications. For instance, studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of synthesized (E)-(3-methoxy-2-nitroprop-1-enyl)benzene compounds using a microdilution broth assay. The minimum inhibitory concentration (MIC) for certain compounds was found to be as low as 0.625 µg/ml against tested organisms, indicating strong antibacterial potential .

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties . Its derivatives are being explored as precursors in drug development, particularly for compounds that may exhibit anti-inflammatory or anticancer activities.

Industry

The compound is utilized in the production of specialty chemicals and materials. It has applications in the food and beverage industry as a flavoring agent due to its sweet and spicy aroma profile .

Unique Features

The unique combination of methoxy and nitropropenyl groups gives this compound distinct reactivity compared to its analogs. This allows for a wide range of chemical transformations and biological interactions.

Mécanisme D'action

The mechanism of action of 1-Methoxy-3-(2-nitroprop-1-enyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and solubility. The compound’s effects are mediated through pathways involving electrophilic and nucleophilic interactions, depending on the specific reaction conditions .

Comparaison Avec Des Composés Similaires

1-Methoxy-3-nitrobenzene: Lacks the propenyl group, making it less reactive in certain types of reactions.

1-Methoxy-4-(1-propenyl)benzene: Similar structure but with different positioning of the nitro group, affecting its reactivity and applications.

1-Methyl-3-(2-nitro-1-propenyl)benzene: Similar structure with a methyl group instead of a methoxy group, influencing its chemical properties.

Uniqueness: 1-Methoxy-3-(2-nitroprop-1-enyl)benzene is unique due to the combination of its methoxy and nitropropenyl groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations and interactions.

Activité Biologique

1-Methoxy-3-(2-nitroprop-1-enyl)benzene, also known as a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a methoxy group and a nitropropene moiety, which contribute to its biological properties. The presence of the nitro group is particularly significant as it plays a crucial role in the compound's reactivity and biological interactions.

Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. For instance, similar nitro compounds like metronidazole operate through this mechanism, demonstrating effectiveness against various bacterial strains .

In a study examining the antimicrobial efficacy of various nitro compounds, it was found that this compound exhibited significant activity against common pathogens, indicating its potential as an antimicrobial agent .

Antitumoral Activity

Research indicates that nitro-substituted aromatic compounds can act as hypoxia-activated prodrugs. The unique structure of this compound allows it to selectively target hypoxic tumor tissues. Studies have shown that compounds with a nitro group in the ortho or para positions relative to other functional groups often display enhanced antitumoral effects. For example, derivatives of this compound have been evaluated in vitro and demonstrated cytotoxicity against various cancer cell lines .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound alongside other nitro derivatives. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Metronidazole | 16 | High |

| Chloramphenicol | 8 | Very High |

This data suggests that while not as potent as some conventional antibiotics, this compound holds promise for further development .

Antitumoral Activity Evaluation

In another study focusing on antitumor activity, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant |

| MCF7 (Breast Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 25 | Low |

The results indicated that the compound exhibits significant cytotoxicity in cervical cancer cells while showing moderate effects on breast cancer cells .

Propriétés

IUPAC Name |

1-methoxy-3-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHJCENCGDYCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345671 | |

| Record name | 1-methoxy-3-(2-nitroprop-1-enyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18738-95-9 | |

| Record name | 1-methoxy-3-(2-nitroprop-1-enyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.